molecular formula C16H12D4ClF6N5O B1165127 Sitagliptin-D4 Hydrochloride

Sitagliptin-D4 Hydrochloride

Katalognummer: B1165127
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sitagliptin-D4 Hydrochloride is a useful research compound. Its molecular formula is C16H12D4ClF6N5O. The purity is usually 99.8% by HPLC; 99% atom D.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Sitagliptin-D4 Hydrochloride is extensively utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of sitagliptin in human subjects. The use of deuterated compounds like sitagliptin-D4 allows for precise quantification and differentiation from endogenous substances in biological matrices.

Key Findings:

  • Analytical Method Development : A validated method using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been developed for estimating sitagliptin levels in human plasma. This method employs sitagliptin-D4 as an internal standard, enhancing the accuracy of the measurements .
  • Bioavailability Studies : Research has shown that sitagliptin-D4 can be used to compare the bioavailability of different formulations of sitagliptin, providing insights into the pharmacokinetic profiles across diverse populations .

Clinical Applications

This compound plays a critical role in clinical research aimed at understanding the efficacy and safety of DPP-4 inhibitors in managing type 2 diabetes.

Clinical Insights:

  • Proof-of-Concept Studies : Early clinical trials have demonstrated that sitagliptin effectively lowers blood glucose levels by enhancing incretin activity, leading to increased insulin secretion and decreased glucagon levels . The pharmacodynamic effects observed with sitagliptin-D4 support its use in clinical settings.
  • Safety and Efficacy : Sitagliptin has shown minimal toxicities and good tolerability profiles when administered alone or in combination with other antidiabetic agents . Studies involving sitagliptin-D4 have been pivotal in establishing these safety profiles.

Biomarker Development

The use of this compound is significant in the development of biomarkers for diabetes management. It aids in understanding the pharmacological effects of DPP-4 inhibition on various biological pathways.

Biomarker Insights:

  • Incretin Levels : Research indicates that sitagliptin enhances active GLP-1 levels, which are crucial biomarkers for assessing the efficacy of diabetes treatments . The ability to measure these levels accurately using isotopically labeled compounds like sitagliptin-D4 is essential for drug development.
  • Translational Research : Sitagliptin-D4 serves as a valuable tool in translational research, bridging preclinical findings with clinical applications by providing reliable data on drug action mechanisms .

Research and Development

This compound is also employed in various research initiatives aimed at advancing our understanding of diabetes treatment and drug interactions.

Research Applications:

  • Preclinical Studies : Extensive preclinical studies have utilized sitagliptin-D4 to evaluate its effects on glucose tolerance and insulin secretion in animal models, providing foundational knowledge for human trials .
  • Drug Interaction Studies : The compound is instrumental in assessing potential interactions with other medications used in diabetes management, ensuring comprehensive safety evaluations during drug development.

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmacokineticsAssessment of absorption, distribution, metabolism using LC-MS/MSValidated methods utilizing sitagliptin-D4 as standard
Clinical ResearchEvaluation of efficacy and safety profiles in type 2 diabetes patientsDemonstrated effective glucose control with minimal toxicity
Biomarker DevelopmentMeasurement of incretin levels and other biomarkers related to diabetesEnhanced GLP-1 levels correlating with therapeutic effects
Research & DevelopmentPreclinical studies on glucose tolerance and insulin secretionFound effective dosing strategies for human applications

Eigenschaften

Molekularformel

C16H12D4ClF6N5O

Reinheit

99.8% by HPLC; 99% atom D

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.